![molecular formula C11H19NO5 B088599 (S)-N-Boc-Morpholine-2-acetic acid CAS No. 1257850-82-0](/img/structure/B88599.png)
(S)-N-Boc-Morpholine-2-acetic acid
Overview
Description
(S)-N-Boc-Morpholine-2-acetic acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-Morpholine-2-acetic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Boc Protecting Group: The morpholine derivative is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.
Carboxylation: The final step involves the carboxylation of the morpholine derivative to introduce the acetic acid moiety. This can be achieved through the reaction of the Boc-protected morpholine with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Boc-Morpholine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Free amine
Scientific Research Applications
Medicinal Chemistry
(S)-N-Boc-Morpholine-2-acetic acid is utilized in the development of pharmaceutical agents, particularly as a precursor in the synthesis of biologically active compounds. Its morpholine structure is integral to many drugs due to its ability to enhance solubility and bioavailability.
Case Study : Research has demonstrated that derivatives of morpholine compounds exhibit significant activity against various diseases, including cancer and bacterial infections. The incorporation of the Boc group allows for easier manipulation during synthetic routes .
Peptide Synthesis
In peptide synthesis, this compound can be used as a building block for creating peptide analogs. The Boc protection facilitates the coupling of amino acids while preventing undesired reactions.
Table 1: Comparison of Peptide Coupling Agents
Agent | Advantages | Disadvantages |
---|---|---|
This compound | High solubility; versatile in reactions | Requires deprotection step |
HBTU | Efficient coupling | Costly |
DCC | Simple procedure | By-products can be problematic |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through nucleophilic substitutions or further acylation reactions.
Applications :
- Development of new materials with specific properties.
- Synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-Boc-Morpholine-2-acetic acid is primarily related to its ability to act as a chiral building block and protecting group in organic synthesis. The Boc group provides steric hindrance, protecting the amine functionality during chemical reactions. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of target molecules. The morpholine ring can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
®-N-Boc-Morpholine-2-acetic acid: The enantiomer of (S)-N-Boc-Morpholine-2-acetic acid, differing in the spatial arrangement of atoms.
N-Boc-Morpholine: Lacks the acetic acid moiety but shares the Boc-protected morpholine structure.
Morpholine-2-acetic acid: Lacks the Boc protecting group but retains the morpholine and acetic acid functionalities.
Uniqueness: this compound is unique due to its chiral nature and the presence of both the Boc protecting group and the acetic acid moiety. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, making it valuable in asymmetric synthesis and pharmaceutical research.
Biological Activity
(S)-N-Boc-Morpholine-2-acetic acid, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1257850-82-0
- Molecular Formula : C10H17NO4
- Molecular Weight : 217.25 g/mol
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in pharmaceutical applications. The presence of the Boc (tert-butyloxycarbonyl) protecting group is significant for its stability and reactivity in organic synthesis.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, influencing cellular signaling cascades .
- Antimicrobial Activity : Preliminary studies indicate that morpholine derivatives can exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound, against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound displayed significant potency with MIC values indicating effectiveness against these pathogens .
- Cytotoxicity Assessment : In vitro assays conducted on HeLa cells revealed that this compound exhibited notable cytotoxic effects, with an IC50 value suggesting it could be a candidate for further development as an anticancer agent .
- Mechanistic Insights : Computational modeling studies have elucidated the binding interactions of this compound with target proteins, providing insights into its mechanism of action at the molecular level. These studies highlight the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSISPMRGFJLDI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650651 | |
Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257850-82-0 | |
Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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